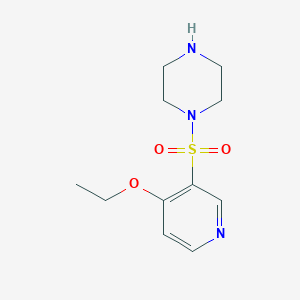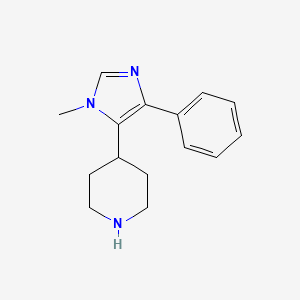
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is a chiral compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethynyl group and a carboxylic acid group in its structure makes it a versatile molecule for chemical transformations and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynyl group. One common method involves the reaction of a cyclopropane derivative with an ethynylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various functionalized cyclopropane derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclopropanecarboxylic acid: Another chiral cyclopropane derivative with an amino group instead of an ethynyl group.
(1R,2R)-2-Hydroxycyclopropanecarboxylic acid: Contains a hydroxyl group instead of an ethynyl group.
Uniqueness
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization compared to other cyclopropane derivatives. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Properties
Molecular Formula |
C6H6O2 |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(1R,2R)-2-ethynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
WAOURCILMTVHBE-RFZPGFLSSA-N |
Isomeric SMILES |
C#C[C@@H]1C[C@H]1C(=O)O |
Canonical SMILES |
C#CC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)





